N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-20-18(17-13-4-2-3-5-16(13)25-19(17)21-11)22-12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10H,2-5,8-9H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMEHDCULDCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2H,3H-benzo[3,4-e]1,4-dioxin-6-yl(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno [3,2-e]pyrimidin-4-yl))amine, exhibits inhibitory potential against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, and inhibits their activity
Biochemical Pathways
By inhibiting cholinesterases, the compound affects the cholinergic signaling pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and memory formation. Inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic signaling.
The compound’s inhibition of lipoxygenase affects the arachidonic acid metabolism pathway . Lipoxygenases are involved in the production of leukotrienes, which are inflammatory mediators. Thus, inhibition of lipoxygenase can lead to reduced inflammation.
Result of Action
The compound’s action results in enhanced cholinergic signaling and reduced inflammation due to its inhibitory effects on cholinesterases and lipoxygenase, respectively. This can have various effects at the molecular and cellular levels, depending on the specific context.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Structure and Composition
The molecular formula of the compound is with a complex structure that includes multiple functional groups conducive to biological activity. The compound's structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, it can be synthesized through the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate amines and other reagents under controlled conditions. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxane moiety. For instance, sulfonamide derivatives containing the benzodioxane structure have been investigated for their activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Table 1: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Sulfonamide A | α-Glucosidase | 12.5 | |
| Sulfonamide B | Acetylcholinesterase | 15.0 | |
| N-(2,3-dihydro...) | TBD | TBD | TBD |
Antioxidant Activity
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) have demonstrated antioxidant properties in various assays. The presence of hydroxyl groups in the benzodioxane structure is believed to contribute to radical scavenging activity.
Cytotoxicity Studies
Research has also explored the cytotoxic effects of these compounds on cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of N-(2,3-dihydro...) on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Implications
- Substituent Effects: The 2,3-dihydro-1,4-benzodioxin group in the target compound distinguishes it from analogs like Compound 10 (methylthiophenyl) and Compound 8 (methoxyphenyl). Methyl groups at position 2 (as in the target compound) or 5,6 (as in ) modulate steric hindrance and electron density, affecting interactions with enzymes like kinases or microbial targets .
Synthetic Routes :
Physicochemical Properties
- Solubility and Lipophilicity : The dihydrobenzodioxin group increases molecular weight (C₁₉H₂₀N₃O₂S vs. C₁₇H₁₅N₃O₂S in ), likely elevating logP and reducing aqueous solubility compared to smaller analogs.
- Thermal Stability: Melting points for benzothienopyrimidines range from 189–199°C , suggesting the target compound may exhibit similar stability.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting benzodioxin derivatives with halogenated intermediates under reflux in inert atmospheres (e.g., nitrogen) to form core scaffolds .
- Microwave-assisted synthesis : Accelerating condensation steps for improved efficiency and yield .
- Purification : Column chromatography (silica gel) or HPLC to isolate intermediates and final products, ensuring >95% purity . Key considerations include solvent selection (DMF for solubility), temperature control (60–120°C), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques confirm structural integrity during synthesis?
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methyl groups at C2, dihydrobenzodioxin at N-6) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H20N3O2S) with <3 ppm error .
- HPLC-PDA : Monitor reaction progress and detect impurities using UV-Vis spectra (λ = 254 nm) .
Q. How does the dihydrobenzodioxin moiety influence reactivity?
The electron-rich oxygen atoms in the benzodioxin ring enhance nucleophilic substitution at the C6 position, facilitating coupling with pyrimidine intermediates. This moiety also stabilizes intermediates via intramolecular hydrogen bonding, reducing decomposition during acidic/basic conditions .
Advanced Research Questions
Q. How can computational tools optimize synthesis?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization) .
- Virtual screening : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS simulations .
- Machine learning : Train models on existing reaction databases to recommend optimal conditions (e.g., 72% yield at 90°C for 8 hours) .
Q. How to resolve discrepancies in reported biological activities?
- Dose-response validation : Replicate assays (e.g., cholinesterase inhibition) across multiple cell lines (HEK293 vs. SH-SY5Y) to assess potency (IC50) variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare activity of derivatives (e.g., replacing methyl with ethyl groups) to isolate SAR trends .
Q. What strategies enhance scalability from lab to pilot-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) while reducing batch variability .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate concentrations in real time .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How to validate purity and stability under storage?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .
- X-ray crystallography : Confirm crystalline stability and absence of polymorphic transitions .
- Lyophilization : Assess long-term stability (>12 months) in lyophilized vs. solution forms .
Q. What advanced spectroscopic methods resolve structural ambiguities?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the tetrahydrobenzothiolo ring system .
- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in the thiolo group .
- Solid-state NMR : Analyze crystalline packing effects on chemical shifts .
Data Contradiction Analysis
Q. Conflicting reports on cholinesterase inhibition: How to address?
- Assay standardization : Use identical enzyme sources (e.g., human recombinant vs. bovine erythrocyte) and substrate concentrations (e.g., 0.5 mM acetylthiocholine) .
- Negative controls : Include donepezil as a reference inhibitor to validate assay conditions .
- Molecular docking : Compare binding poses (AutoDock Vina) to explain potency differences across isoforms (AChE vs. BuChE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
